

An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

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Compound of Interest

Compound Name: 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide and its derivatives represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry, primarily for their potent biological activities. This technical guide provides a comprehensive overview of the basic properties of the core molecule, **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide**, including its physicochemical characteristics, synthesis, and spectral data. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics. While experimental data for the parent compound is limited, this guide consolidates available information and provides expert estimations based on analogous structures.

Chemical and Physical Properties

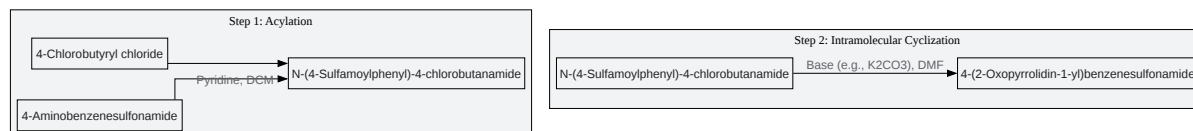
The fundamental physicochemical properties of **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide** are crucial for its handling, formulation, and interpretation of biological activity. Due to a lack of extensive experimental data for the parent compound, the following table includes a combination of available data for closely related compounds and predicted values.

Property	Value	Source/Method
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃ S	Calculated
Molecular Weight	240.28 g/mol	[1]
CAS Number	36090-27-4	[1]
Appearance	White to off-white crystalline solid (Predicted)	Based on analogous sulfonamides
Melting Point (°C)	Not available. Precursor (sulfonyl chloride) melts at 104.0-113.0 °C.	[2]
pKa	9.5 - 10.5 (Predicted)	Estimated based on pKa values of similar benzenesulfonamide derivatives. The sulfonamide proton is weakly acidic.
Aqueous Solubility	Low (Predicted)	Benzenesulfonamides generally exhibit poor water solubility. Solubility is expected to be pH-dependent, increasing in alkaline conditions.
LogP (Octanol/Water)	1.0 - 1.5 (Predicted)	Estimated based on the structure's polarity.

Synthesis

The synthesis of **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide** can be achieved through a multi-step process starting from commercially available materials. While a specific protocol for the parent compound is not explicitly detailed in the literature, the following represents a plausible and generalizable synthetic route based on established methods for analogous compounds.

Overall Synthetic Scheme



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Caption: General synthetic route for **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide**.

Experimental Protocol

Step 1: Synthesis of N-(4-Sulfamoylphenyl)-4-chlorobutanamide

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
- **Addition of Reagents:** Add pyridine (1.1 equivalents) to the solution. Subsequently, add a solution of 4-chlorobutyryl chloride (1.05 equivalents) in DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-sulfamoylphenyl)-4-chlorobutanamide.

Step 2: Synthesis of **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide**

- **Reaction Setup:** In a round-bottom flask, dissolve the N-(4-sulfamoylphenyl)-4-chlorobutanamide (1 equivalent) from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).
- **Addition of Base:** Add a base, such as potassium carbonate (K_2CO_3 , 2-3 equivalents), to the solution.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed, as monitored by TLC.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford the final product, **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide**.

Spectral Characterization (Predicted)

As experimental spectra for the parent compound are not readily available, the following are predicted spectral characteristics based on its structure and data from analogous compounds.

- 1H NMR (400 MHz, DMSO- d_6):
 - δ 7.8-8.0 (m, 4H, Ar-H)
 - δ 7.2-7.4 (s, 2H, $-SO_2NH_2$)
 - δ 3.8-4.0 (t, 2H, $-N-CH_2-$)
 - δ 2.4-2.6 (t, 2H, $-CO-CH_2-$)
 - δ 2.0-2.2 (m, 2H, $-CH_2-CH_2-CH_2-$)
- ^{13}C NMR (100 MHz, DMSO- d_6):

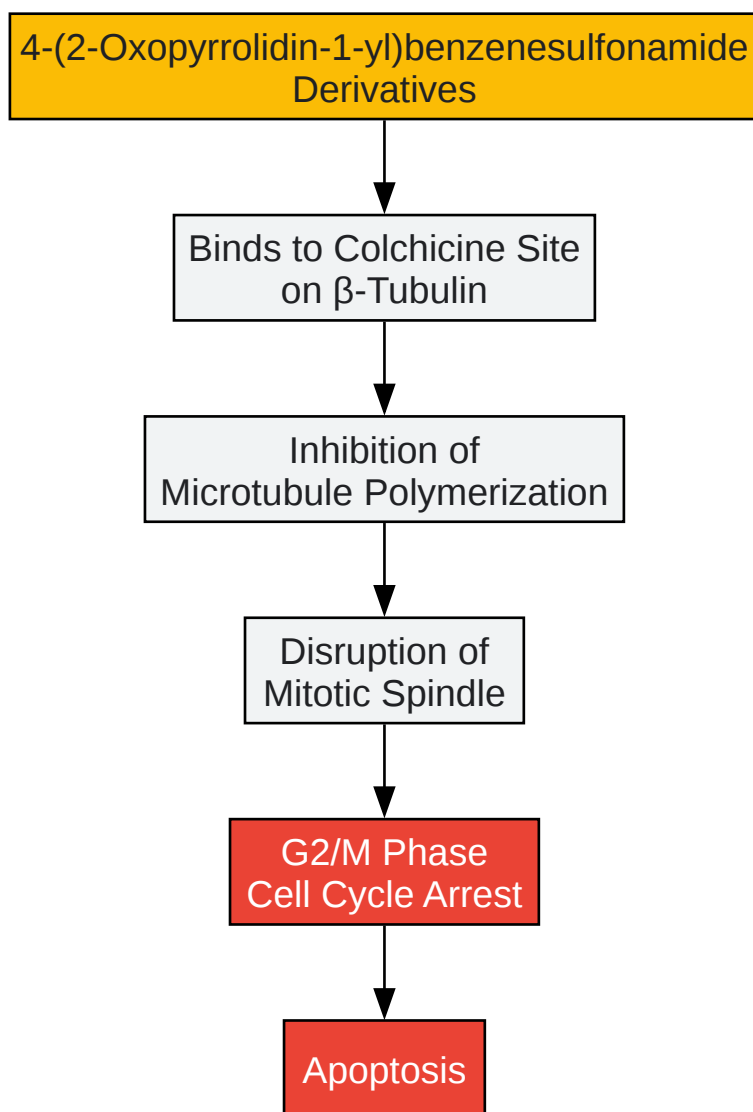
- δ 174-176 (C=O)
- δ 140-142 (Ar-C)
- δ 138-140 (Ar-C)
- δ 126-128 (Ar-CH)
- δ 118-120 (Ar-CH)
- δ 48-50 (-N-CH₂-)
- δ 30-32 (-CO-CH₂-)
- δ 17-19 (-CH₂-)
- Mass Spectrometry (ESI-MS):
 - [M+H]⁺: m/z 241.06
 - [M+Na]⁺: m/z 263.04

Biological Activity and Mechanism of Action

Derivatives of **4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide** have been extensively studied as potent antimicrotubule agents with significant anticancer activity.[3] These compounds have been shown to target the colchicine-binding site on β -tubulin.[3]

Signaling Pathway

The primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.



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Caption: Mechanism of action leading to G2/M cell cycle arrest.

This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.[3]

Conclusion

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide serves as a valuable scaffold in the design of potent bioactive molecules, particularly in the field of oncology. This guide provides a foundational understanding of its basic properties, a plausible synthetic route, and its

established mechanism of action. While further experimental characterization of the parent compound is warranted, the information compiled here offers a crucial starting point for researchers and drug development professionals working with this promising class of compounds. The exploration of its derivatives continues to be an active area of research with the potential for the development of novel cancer therapeutics.

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